
2-Anilinoethyl(phenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilinoethyl(phenyl)formamide is an organic compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethyl(phenyl)formamide typically involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the direct N-formylation of anilines using formamide or formic acid in the presence of a deep eutectic solvent ([ChCl][ZnCl2]2), which acts as both a catalyst and solvent .
Industrial Production Methods: Industrial production methods for formamides, including this compound, often involve the carbonylation of ammonia or the aminolysis of ethyl formate. These methods are scalable and provide high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Anilinoethyl(phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Anilinoethyl(phenyl)formamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Anilinoethyl(phenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Formamide: A simpler formamide derivative with similar chemical properties.
N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide: A related compound used in pharmaceuticals.
Uniqueness: 2-Anilinoethyl(phenyl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its formyl group and aniline moiety provide versatility in synthetic and biological contexts, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
55055-34-0 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N-(2-anilinoethyl)-N-phenylformamide |
InChI |
InChI=1S/C15H16N2O/c18-13-17(15-9-5-2-6-10-15)12-11-16-14-7-3-1-4-8-14/h1-10,13,16H,11-12H2 |
Clé InChI |
TYZQPNWIYCABIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCN(C=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





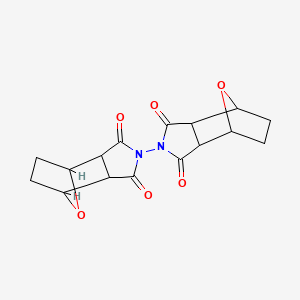
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

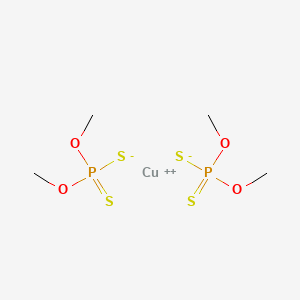
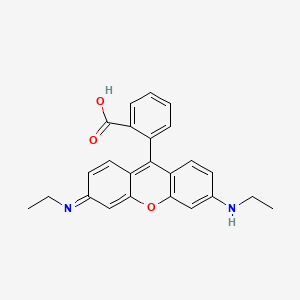
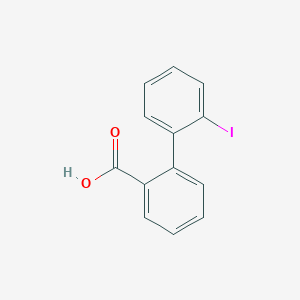


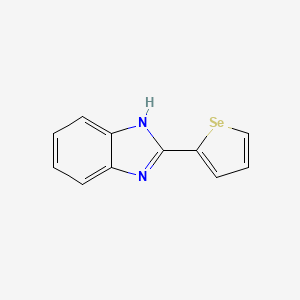
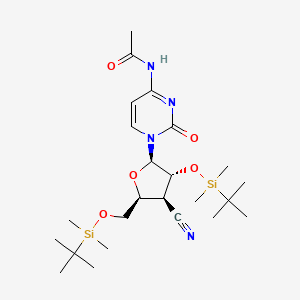
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)
